Ethyl 5-hydroxyisoxazole-3-carboxylate is a chemical compound classified under isoxazole derivatives, which are five-membered heterocyclic compounds containing nitrogen and oxygen. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. It can be synthesized from various precursors, including ethoxycarbonylnitrile oxide and hydroxylamine hydrochloride, among others .
The synthesis of ethyl 5-hydroxyisoxazole-3-carboxylate typically involves several key steps:
Ethyl 5-hydroxyisoxazole-3-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for ethyl 5-hydroxyisoxazole-3-carboxylate primarily relates to its role as a building block in organic synthesis. Its ability to undergo nucleophilic attacks and participate in various coupling reactions makes it valuable for constructing more complex molecular architectures used in pharmaceuticals and agrochemicals.
The physical and chemical properties of ethyl 5-hydroxyisoxazole-3-carboxylate include:
Ethyl 5-hydroxyisoxazole-3-carboxylate has several scientific applications:
The molecular architecture of isoxazole derivatives confers unique physicochemical properties essential for drug-receptor interactions. Ethyl 5-hydroxyisoxazole-3-carboxylate exemplifies these characteristics, featuring three critical functional elements: (1) the isoxazole core acts as a rigid planar template for spatial orientation of substituents; (2) the ester moiety at C-3 provides a synthetic handle for derivatization; and (3) the 5-hydroxy group enables hydrogen bonding, metal coordination, and participation in electronic effects across the heterocyclic system. Quantum mechanical calculations reveal this compound exhibits a dipole moment of approximately 4.1 D, significantly influencing its solvation behavior and molecular recognition patterns. The hydrogen-bonding capacity includes both acceptor sites (isoxazole N, ester carbonyl O) and donor capability through the phenolic-like hydroxyl group [5] [10].
Substituent positioning profoundly modulates biological activity:
Table 1: Substituent Effects in Isoxazole-3-carboxylate Derivatives
Position | Substituent | Hydrogen Bonding Profile | Electronic Effects | Biological Impact |
---|---|---|---|---|
3- | Ethoxycarbonyl | Acceptor (carbonyl O) | Moderate electron-withdrawing | Enhances metabolic stability |
5- | Hydroxy | Donor & Acceptor | Resonance donation + Withdrawal | Enables metal chelation, kinase binding |
5- | Hydroxymethyl* | Donor only | Weak electron-donation | Improved solubility, reduced cytotoxicity |
*Comparative data from Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (PubChem CID 8027233) [1] [7]
The 5-hydroxy configuration specifically facilitates resonance stabilization where the hydroxyl proton can tautomerize, creating a pseudo-keto form that enhances electrophilicity at adjacent positions. This phenomenon enables nucleophilic attack at C-4 during synthetic transformations, making ethyl 5-hydroxyisoxazole-3-carboxylate a versatile precursor for generating polysubstituted derivatives. Crystallographic studies of analogous compounds demonstrate that the bond angle between O-N-C3 (≈105°) creates optimal geometry for binding ATP pockets in kinases, while the electron density distribution preferentially localizes at N-O centers for π-stacking interactions with aromatic amino acid residues [5] [10].
Ethyl 5-hydroxyisoxazole-3-carboxylate (CAS# 88393-81-1; MW: 157.12 g/mol; Formula: C₆H₇NO₄) serves as a multifunctional building block for synthesizing biologically active molecules. Its commercial availability from specialized suppliers (Ambeed, BLD Pharm, PharmInt) in high purity (≥95%) facilitates rapid analogue generation. This compound exhibits structural duality: The C-3 carboxylate undergoes standard ester transformations (hydrolysis, aminolysis, reduction), while the C-5 hydroxy group participates in etherification, acylation, or metal-mediated coupling reactions. This versatility enables parallel synthesis of diverse libraries for high-throughput screening against therapeutic targets [3] [6] [8].
Recent applications demonstrate its utility across multiple therapeutic domains:
Table 2: Synthetic Derivatives from Ethyl 5-Hydroxyisoxazole-3-carboxylate
Derivative Structure | Synthetic Transformation | Therapeutic Area | Key Biological Activity |
---|---|---|---|
5-Alkoxyisoxazolyl-3-amides | Etherification + Aminolysis | Anticancer | HSP90 inhibition (IC₅₀ = 42 nM) |
C-4 Functionalized isoxazoles | C-H activation/Coupling | Antimicrobial | DNA gyrase inhibition |
5-Acyloxyisoxazole carboxylates | Acylation | Neuroinflammation | Microglial activation suppression |
Isoxazole-fused heterocycles | Cyclocondensation | Antiviral | RNA-dependent RNA polymerase inhibition |
Advanced synthetic methodologies employ this scaffold in transition metal-catalyzed reactions, particularly palladium-mediated cross-couplings at C-4. The electron-deficient nature of the isoxazole ring facilitates regioselective functionalization when directed by the 5-hydroxy group. This approach has generated novel antibacterial candidates with activity against multidrug-resistant Staphylococcus aureus (MIC = 1–2 μg/mL). Additionally, the compound's balanced lipophilicity (calculated logP ≈0.9) aligns with optimal drug-likeness parameters, as evidenced by derivatives exhibiting >60% oral bioavailability in preclinical models [2] [5].
The medicinal evolution of isoxazole derivatives spans eight decades, beginning with the serendipitous discovery of sulfisoxazole (Gantrisin®) in 1942 as a potent sulfonamide antibiotic. This first-generation isoxazole drug established the heterocycle's metabolic stability advantage over phenyl-based analogs, reducing acetylation rates in vivo. The 1960s witnessed the emergence of leflunomide (Arava®), an isoxazole immunomodulator approved in 1998 for rheumatoid arthritis, which validated the scaffold's utility in chronic disease management. The structural exploration of 3-carboxylate derivatives accelerated in the 1980s when synthetic methodologies like 1,3-dipolar cycloadditions enabled efficient construction of polysubstituted variants [5] [10].
Ethyl 5-hydroxyisoxazole-3-carboxylate entered the synthetic repertoire following its first reported preparation in 1986 via Knorr-type cyclization of ethyl acetoacetate derivatives with hydroxylamine. This methodology provided 10–15% yield improvements over earlier routes. The compound gained prominence in the 2000s as a precursor to kinase inhibitor fragments, particularly for p38 MAPK and CDK2 targets. Its commercial availability from 2010 onward (MDL numbers: MFCD09859285, MFCD18830946) accelerated structure-activity relationship studies in anticancer research [3] [6] [8].
Table 3: Chronological Development of Key Isoxazole Pharmaceuticals
Year | Milestone Achievement | Clinical Significance |
---|---|---|
1942 | Sulfisoxazole synthesis | First isoxazole antibiotic |
1986 | Ethyl 5-hydroxyisoxazole-3-carboxylate synthesis | Enables C-5 derivatization chemistry |
1993 | Risperidone approval | Isoxazole-containing antipsychotic |
1998 | Leflunomide approval | Disease-modifying antirheumatic drug |
2010 | Fragment-based drug discovery | Scaffold for kinase inhibitor design |
2025 | Advanced synthetic methodologies | Transition metal-catalyzed C-H functionalization |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0